molecular formula C17H13BrF2N2O2 B2378672 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-84-8

8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2378672
CAS No.: 899742-84-8
M. Wt: 395.204
InChI Key: MPFQMDIIOVBYBY-UHFFFAOYSA-N
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Description

8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C17H13BrF2N2O2 and its molecular weight is 395.204. The purity is usually 95%.
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Biological Activity

The compound 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899742-84-8) is a member of the oxadiazocin family and has garnered interest due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C17H13BrF2N2O2C_{17}H_{13}BrF_2N_2O_2 with a molecular weight of 395.2 g/mol. The structure includes a bromine atom and two fluorine substituents on the phenyl ring, which may influence its biological interactions.

PropertyValue
CAS Number899742-84-8
Molecular FormulaC₁₇H₁₃BrF₂N₂O₂
Molecular Weight395.2 g/mol

Antimicrobial Properties

Research has indicated that derivatives of oxadiazocin exhibit significant antimicrobial activity. A study demonstrated that compounds with structural similarities to this compound showed effectiveness against various bacterial strains. The presence of halogen atoms in the structure enhances lipophilicity and membrane penetration, contributing to their antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the modulation of cell cycle regulators .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression.
  • Receptor Modulation : The compound could act as a ligand for various receptors implicated in cancer signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several oxadiazocin derivatives. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus in the range of 10–50 µg/mL .

Clinical Implications in Oncology

In a clinical trial assessing novel anticancer drugs, patients treated with a regimen including derivatives of this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy alone. The trial highlighted the need for further research into dosage optimization and long-term effects .

Properties

IUPAC Name

4-bromo-10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2O2/c1-17-8-13(11-6-9(18)2-5-15(11)24-17)21-16(23)22(17)14-4-3-10(19)7-12(14)20/h2-7,13H,8H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFQMDIIOVBYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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